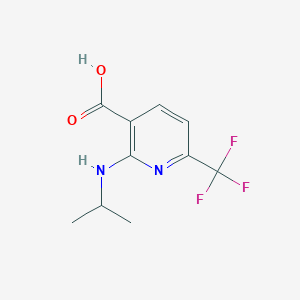![molecular formula C12H22ClNO2 B13477470 2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide](/img/structure/B13477470.png)
2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a dimethyl group, and an oxan-4-yl group attached to the acetamide moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide typically involves the reaction of chloroacetyl chloride with a suitable amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Chloroacetyl Chloride with Amine: Chloroacetyl chloride is reacted with an amine (such as 2,2-dimethyl-3-(oxan-4-yl)propylamine) in the presence of a base (such as triethylamine) to form the acetamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: Carboxylic acid and amine.
Aplicaciones Científicas De Investigación
2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N,N-dimethylacetamide: A related compound with similar chemical properties but different biological activities.
Dimethenamid: Another acetamide derivative used as a herbicide with distinct chemical and biological properties.
Uniqueness
2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other acetamide derivatives and contributes to its diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H22ClNO2 |
|---|---|
Peso molecular |
247.76 g/mol |
Nombre IUPAC |
2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide |
InChI |
InChI=1S/C12H22ClNO2/c1-12(2,9-14-11(15)8-13)7-10-3-5-16-6-4-10/h10H,3-9H2,1-2H3,(H,14,15) |
Clave InChI |
WNNPKVPYHQDRTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CCOCC1)CNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)
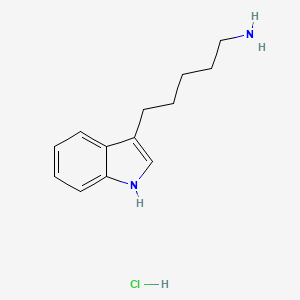
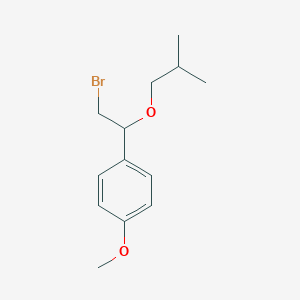
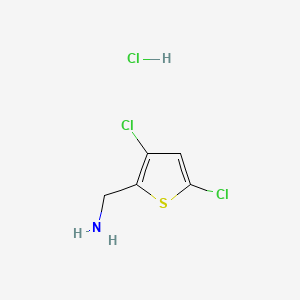
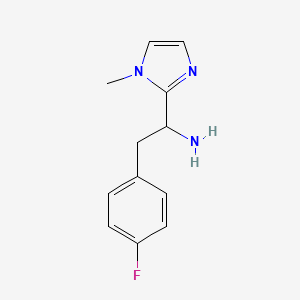

![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
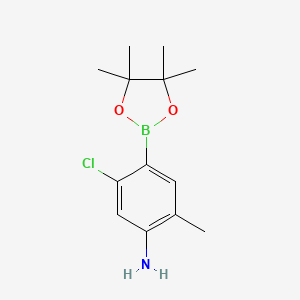

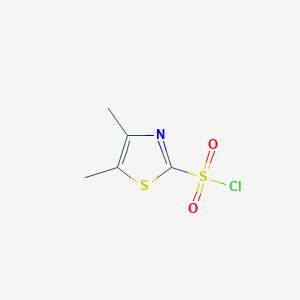
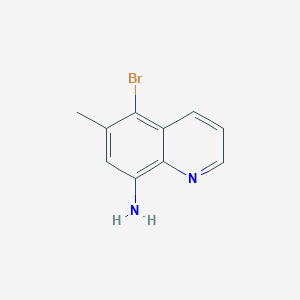

![3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)
